tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is a synthetic compound characterized by its unique pyrazolopyridine structure. This compound is gaining attention in various fields, including medicinal chemistry and materials science.
This compound falls under the category of carbamates and is classified as a pyrazolo[4,3-c]pyridine derivative. Its structure features a tert-butyl group and a methyl group attached to a carbamate functional group, making it an interesting subject for further research in organic chemistry and pharmacology.
The synthesis of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate typically involves several steps:
The molecular formula of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is C14H24N4O2. Its molecular weight is approximately 280.37 g/mol.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H24N4O2 |
Molecular Weight | 280.37 g/mol |
IUPAC Name | tert-butyl N-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]carbamate |
InChI | InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3 |
InChI Key | FMXLNRZMWXKHAK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1=NN(C2=C1CNCC2)C |
tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Controlled temperatures and inert atmospheres are typically maintained to prevent unwanted side reactions .
The mechanism of action for tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind effectively to these targets and modulate their activity .
The compound exhibits typical characteristics of carbamates with potential variations based on purity and synthesis methods.
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Stability | Generally stable under standard conditions |
Solubility | Not specified |
These properties make it suitable for various applications in research and industry .
The compound has several potential applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7